molecular formula C19H25IN4O8 B1677152 (123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid CAS No. 949575-25-1

(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid

Cat. No.: B1677152
CAS No.: 949575-25-1
M. Wt: 560.3 g/mol
InChI Key: LFEGKCKGGNXWDV-NKNRFTOXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of MIP-1095 I-123 involves scaling up the optimized synthetic route. The production process includes the radioiodination of the precursor, followed by purification steps to remove any remaining tin precursor and inorganic salts. The final product is obtained with high radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA) .

Scientific Research Applications

MIP-1095 I-123 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MIP-1095 I-123 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells and is associated with tumor invasiveness . MIP-1095 I-123 binds specifically to PSMA, allowing for the targeted delivery of the radioactive iodine-123 isotope. This enables the imaging and treatment of prostate cancer cells through the emission of gamma rays from iodine-123 .

Comparison with Similar Compounds

MIP-1095 I-123 is similar to other PSMA-targeting radiopharmaceuticals, such as MIP-1072 and MIP-1466 . MIP-1095 I-123 has unique properties that make it particularly effective for imaging and treating prostate cancer:

    MIP-1072: Another PSMA-targeting radiopharmaceutical used for imaging prostate cancer.

    MIP-1466: A PSMA-targeting compound used in therapeutic applications.

Properties

CAS No.

949575-25-1

Molecular Formula

C19H25IN4O8

Molecular Weight

560.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-(123I)iodanylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1/i20-4

InChI Key

LFEGKCKGGNXWDV-NKNRFTOXSA-N

SMILES

C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Isomeric SMILES

C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[123I]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Appearance

Solid powder

Key on ui other cas no.

949575-25-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MIP-1095 I-123;  123-I-MIP-1095;  (123I)MIP 1095; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
Reactant of Route 2
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
Reactant of Route 3
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
Reactant of Route 4
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
Reactant of Route 5
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
Reactant of Route 6
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid

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